RORγt Inverse Agonist Potency: 2,4-Difluorophenyl vs. 2-Fluorophenyl
In a series of RORγt inverse agonists, the derivative containing the 2,4-difluorophenyl group (compound 12e) demonstrated an IC50 of 2.33 µM [1]. In contrast, the analog with a 2-fluorophenyl substituent (compound 12c) was largely inactive, showing less than 50% inhibition at 100 µM, corresponding to an IC50 > 30 µM [1]. This represents a greater than 12-fold improvement in potency attributable to the 2,4-difluoro substitution pattern.
| Evidence Dimension | RORγt inverse agonism (in vitro potency) |
|---|---|
| Target Compound Data | IC50 = 2.33 µM (for derivative 12e) |
| Comparator Or Baseline | IC50 > 30 µM (for 2-fluorophenyl derivative 12c) |
| Quantified Difference | >12.8-fold improvement in potency |
| Conditions | Biochemical assay for RORγt inverse agonist activity |
Why This Matters
This data demonstrates that the 2,4-difluorophenyl group is not interchangeable with a mono-fluorinated phenyl group and is essential for achieving potent target engagement in this therapeutic area.
- [1] Wang, Y., et al. (2016). Discovery of novel RORγt inverse agonists. Table 1. PMC5271583. View Source
